5-Amino-2-fluoro-4-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

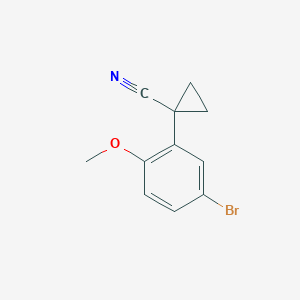

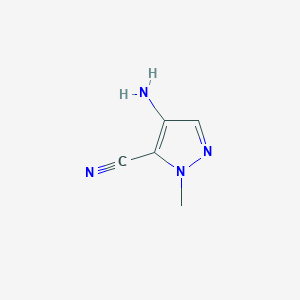

AFHBA is a synthetic organic compound that belongs to the family of benzoic acids. It carries a fluoride group at the ortho-position . The chemical formula of AFHBA is C7H6FNO3, and it has a molecular weight of 175.13.

Synthesis Analysis

The synthesis of compounds similar to AFHBA often involves the use of pinacol boronic esters . The para-positioning of carboxylic acid and hydroxy in 2-fluoro-4-hydroxybenzoic acid is preferred for synthesizing mesogens used in liquid crystal . The phosphonic acid moiety can be replaced with 5-amino-2-hydroxybenzoic acid group, further validating 5-amino-2-hydroxybenzoic acid as a phosphotyrosine mimic .

Molecular Structure Analysis

The molecular structure of AFHBA is planar . The InChI code is 1S/C7H6FNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12) .

Physical And Chemical Properties Analysis

AFHBA has a molecular weight of 171.13 . The InChI code is 1S/C7H6FNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12) .

Aplicaciones Científicas De Investigación

Synthesis of Liquid Crystals

5-Amino-2-fluoro-4-hydroxybenzoic acid: is utilized as a building block in the synthesis of liquid crystals . The presence of the fluorine atom at the ortho position to the hydroxy group introduces an additional intercalated smectic phase, which is beneficial for creating more stable and efficient liquid crystal displays.

Pharmaceutical Intermediates

This compound serves as an intermediate in the production of active pharmaceutical ingredients (APIs) . Its chemical structure allows for facile synthesis, making it a valuable component in drug discovery and development processes.

Cancer Immunotherapy

In the field of cancer immunotherapy, 5-Amino-2-fluoro-4-hydroxybenzoic acid is used to synthesize immunoadjuvants . These are substances that enhance the body’s immune response to an antigen, potentially improving the efficacy of cancer vaccines.

Safety and Hazards

Direcciones Futuras

AFHBA has potential applications in the development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors . The equivalent potencies observed by the replacement of phosphonic acid moiety with 5-amino-2-hydroxybenzoic acid group further validates 5-amino-2-hydroxybenzoic acid as a phosphotyrosine mimic .

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

In the context of the suzuki–miyaura coupling, the reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s known that the biosynthesis of phenolic compounds in foods, which includes hydroxybenzoic acids, involves the shikimate and phenylpropanoid pathways .

Result of Action

It’s known that the compound is used in the synthesis of mesogens used in liquid crystal . The ortho-positioned fluoride group introduces an additional intercalated smectic phase .

Action Environment

The broad application of suzuki–miyaura coupling, in which this compound is used, arises from the exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

5-amino-2-fluoro-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYBCCYMGRHOBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-fluoro-4-hydroxybenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

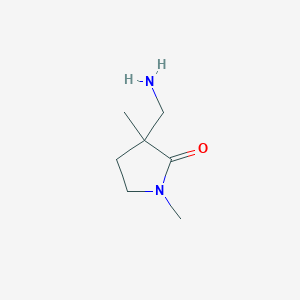

![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)

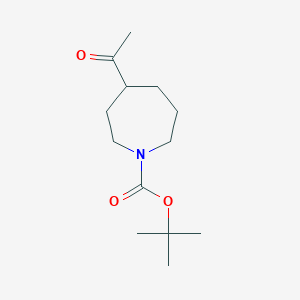

![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)

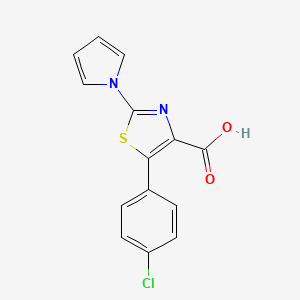

![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)